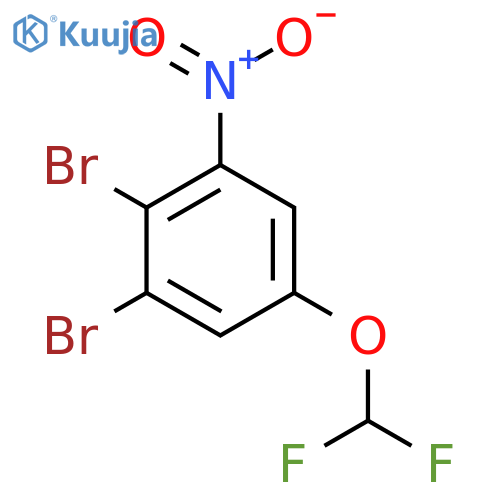Cas no 1805473-12-4 (1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene)

1805473-12-4 structure
商品名:1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene
CAS番号:1805473-12-4
MF:C7H3Br2F2NO3
メガワット:346.908427476883
CID:4978587
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene
-
- インチ: 1S/C7H3Br2F2NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H
- InChIKey: HIKVOXBSXWGMFE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CC=1[N+](=O)[O-])OC(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): 4.1
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014672-1g |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene |
1805473-12-4 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
| Alichem | A013014672-250mg |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene |
1805473-12-4 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
| Alichem | A013014672-500mg |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene |
1805473-12-4 | 97% | 500mg |
806.85 USD | 2021-06-25 |
1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
1805473-12-4 (1,2-Dibromo-5-difluoromethoxy-3-nitrobenzene) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
